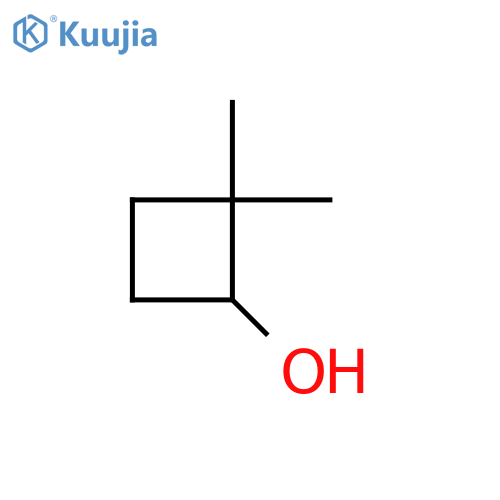Cas no 35301-44-1 (2,2-Dimethylcyclobutan-1-ol)

2,2-Dimethylcyclobutan-1-ol structure
商品名:2,2-Dimethylcyclobutan-1-ol
2,2-Dimethylcyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethylcyclobutan-1-ol
- 2,2-dimethylcyclobutanol
- EN300-257362
- 35301-44-1
- SY210411
- AS-53869
- MFCD26959233
- SCHEMBL13625216
- AKOS037644512
- P17222
- DB-148665
- AB92707
- CS-0183835
- 2,2-Dimethylcyclobutan-1-ol
-
- MDL: MFCD26959233
- インチ: 1S/C6H12O/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3
- InChIKey: XHCDLTIWJSWMHC-UHFFFAOYSA-N
- ほほえんだ: OC1CCC1(C)C
計算された属性
- せいみつぶんしりょう: 100.088815002 g/mol
- どういたいしつりょう: 100.088815002 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 76.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 1.3
- ぶんしりょう: 100.16
2,2-Dimethylcyclobutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-257362-0.5g |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 95% | 0.5g |
$780.0 | 2024-06-18 | |
| eNovation Chemicals LLC | D586766-100mg |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 97% | 100mg |
$240 | 2024-07-21 | |
| Enamine | EN300-257362-0.25g |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 95% | 0.25g |
$494.0 | 2024-06-18 | |
| TRC | D478540-25mg |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 25mg |
$ 275.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D586766-250MG |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 97% | 250mg |
$365 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100966-5G |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 97% | 5g |
¥ 14,691.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100966-1G |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 97% | 1g |
¥ 4,897.00 | 2023-04-13 | |
| eNovation Chemicals LLC | D586766-500MG |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 97% | 500mg |
$610 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100966-250MG |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 97% | 250MG |
¥ 1,960.00 | 2023-04-13 | |
| Chemenu | CM753957-250mg |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 95%+ | 250mg |
$356 | 2022-12-31 |
2,2-Dimethylcyclobutan-1-ol 関連文献
-
1. Samarium(II)-mediated 4-exo-trig cyclisations of unsaturated aldehydes. A stereoselective approach to functionalised cyclobutanolsDerek Johnston,Catherine F. McCusker,Kenneth Muir,David J. Procter J. Chem. Soc. Perkin Trans. 1 2000 681
-
2. Photochemical reactions of aliphatic aldehydes in solutionJ. D. Coyle J. Chem. Soc. B 1971 2254
35301-44-1 (2,2-Dimethylcyclobutan-1-ol) 関連製品
- 5587-61-1(Triisocyanato(methyl)silane)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:35301-44-1)2,2-Dimethylcyclobutan-1-ol

清らかである:99%
はかる:10g
価格 ($):3319.0